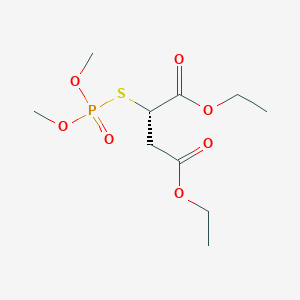

(S)-Malaoxon

描述

Contextualization of Organophosphorothioate Pesticide Metabolites in Research

Organophosphorothioates (OPTs) are a class of pesticides used globally in agriculture and public health to control a wide variety of insect pests. doaj.orgresearchgate.net Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and non-target organisms, including mammals. researchgate.netmdpi.com A key characteristic of many OPTs is their metabolic bioactivation. In organisms, the parent compound, which contains a phosphorus-sulfur double bond (P=S), is converted by enzymes like cytochrome P450 (CYP) into its "oxon" analog, which has a phosphorus-oxygen double bond (P=O). doaj.orgcapes.gov.br

These oxon metabolites are often significantly more potent inhibitors of AChE than the original pesticide. ekb.eg For instance, the oxon metabolite of malathion (B1675926), known as malaoxon (B1675925), is a much more powerful inhibitor of AChE. researchgate.net This bioactivation process means that the full toxicological potential of the pesticide is only realized after metabolism. doaj.org Consequently, research into OPTs extends beyond the parent compounds to their various metabolites. The presence of these metabolites, such as dialkylphosphates (DAPs), in biological samples like urine is frequently used as a biomarker to assess human exposure to OPTs. mdpi.comnih.gov

The Significance of (S)-Malaoxon as a Chiral Metabolite

A crucial aspect that adds complexity to the study of many pesticides is chirality. A chiral molecule is non-superimposable on its mirror image, and these two forms are called enantiomers. mdpi.com Malathion is a chiral insecticide that is commercially sold as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-malathion and (S)-malathion. ekb.egacs.org Upon metabolism, it is converted to the chiral metabolite malaoxon, which also exists in (R) and (S) forms. researchgate.netnih.gov

The significance of this compound lies in the principle of enantioselectivity, where the different enantiomers of a chiral compound can exhibit markedly different biological activities, degradation rates, and toxicities. mdpi.comtea-science.com In biological systems, enantiomers can interact differently with chiral entities like enzymes and receptors. researchgate.net Research has shown a substantial difference between the enantiomers of malaoxon. For example, one study reported a 22-fold difference between the (R) and (S) forms of malaoxon in their ability to inhibit acetylcholinesterase from bovine erythrocytes. pnas.org

Studies on the toxic effects on human liver cells (HepG2) revealed that (S)-malathion caused a stronger metabolic disturbance than its (R)-enantiomer. acs.orgfigshare.com This highlights that evaluating the toxicity of the racemic mixture alone can be misleading, as one enantiomer may be primarily responsible for the observed effects. pnas.org The differential behavior of this compound and its counterpart underscores the necessity of enantiomer-specific research to accurately assess environmental risk.

Overview of Research Trajectories for this compound

The recognition of enantioselectivity in the action and fate of malathion and its metabolites has guided several key research trajectories. A primary focus has been the development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral columns, to separate and quantify the individual enantiomers of malathion and malaoxon in complex environmental and biological samples like soil, fruits, and vegetables. nih.govacs.org

Another major research avenue is the investigation of the stereoselective behavior of these compounds in the environment and in living organisms. mdpi.comtea-science.com This includes studying the enantioselective degradation in different soils and the stereoselective bioaccumulation and toxicity in non-target organisms. researchgate.netnih.gov For instance, studies have explored the differential toxicity of malathion and malaoxon enantiomers to aquatic invertebrates like Daphnia magna and beneficial insects such as honeybees. researchgate.netresearchgate.net

Furthermore, modern research employs advanced methodologies like metabolomics to probe the distinct toxicological mechanisms of each enantiomer. acs.orgfigshare.com By analyzing the metabolic profiles of cells exposed to individual enantiomers, scientists can identify the specific biochemical pathways that are perturbed, offering a deeper understanding of their toxic effects. acs.org These research efforts collectively aim to build a more accurate and nuanced picture of the environmental and biological risks associated with chiral pesticides, moving beyond assessments based on racemic mixtures. uniroma1.it

Data Tables

Table 1: Physicochemical Properties of Malathion and its Metabolite Malaoxon

| Property | Malathion | Malaoxon |

|---|---|---|

| Chemical Formula | C₁₀H₁₉O₆PS₂ | C₁₀H₁₉O₇PS |

| Molar Mass | 330.36 g/mol | 314.29 g/mol |

| Appearance | Clear amber liquid | - |

| Chirality | Yes | Yes |

Data sourced from multiple references.

Table 2: Enantioselective Toxicity of Malathion and Malaoxon in Selected Organisms

| Organism | Compound | Enantiomer/Racemate | 48h-LC₅₀ (μg/L) |

|---|---|---|---|

| Daphnia magna | Malathion | (R)-Malathion | 6.94 ± 1.23 |

| (S)-Malathion | 11.62 ± 1.09 | ||

| (RS)-Malathion | 11.32 ± 1.17 | ||

| Daphnia magna | Malaoxon | (R)-Malaoxon | 0.97 ± 0.10 |

| This compound | 2.31 ± 0.18 | ||

| (RS)-Malaoxon | 2.08 ± 0.17 |

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. Data from Lin et al., 2010. researchgate.net

Structure

3D Structure

属性

分子式 |

C10H19O7PS |

|---|---|

分子量 |

314.29 g/mol |

IUPAC 名称 |

diethyl (2S)-2-dimethoxyphosphorylsulfanylbutanedioate |

InChI |

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

InChI 键 |

WSORODGWGUUOBO-QMMMGPOBSA-N |

手性 SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)OC |

规范 SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |

产品来源 |

United States |

Stereochemical Investigations and Enantiomeric Specificity of S Malaoxon

Elucidation of (S)-Malaoxon Stereochemistry and Its Biological Relevance

Malaoxon (B1675925) is formed in biological systems and the environment through the oxidative desulfuration of its parent compound, malathion (B1675926). ekb.eg The presence of an asymmetric carbon atom in the succinyl ligand is the source of its stereoisomerism. ekb.egcore.ac.uk

The biological relevance of this stereochemistry is profound. The two enantiomers, this compound and (R)-Malaoxon, interact differently with biological targets, primarily the enzyme acetylcholinesterase (AChE). nih.govacs.org Research has consistently shown that the (R)-enantiomer is a significantly more potent inhibitor of AChE and, consequently, exhibits higher toxicity. nih.govresearchgate.net Studies have reported that (R)-Malaoxon is between 8.6 and 22 times more inhibitory to various cholinesterase enzymes than this compound. nih.govoup.com This means the insecticidal activity and mammalian toxicity of racemic malaoxon are predominantly attributed to the (R)-isomer. researchgate.net Consequently, the parent (S)-malathion is considered potentially safer for mammals because it is metabolized to the less toxic this compound. researchgate.net

Stereoselective Synthesis Methodologies for this compound Enantiomers

The preparation of enantiomerically pure this compound is crucial for detailed toxicological and metabolic studies. The established method for synthesizing the individual enantiomers of malaoxon involves a stereospecific, multi-step process starting from chiral precursors. nih.gov

The synthesis begins with the respective enantiomers of malic acid, either (R)- or (S)-malic acid, to produce the corresponding enantiomers of malathion. researchgate.netnih.gov The chiral malathion enantiomer is then converted to the desired malaoxon enantiomer through an oxidative desulfuration reaction. core.ac.uknih.gov A particularly effective reagent for this conversion is monoperoxyphthalic acid, magnesium salt (MMPP). This oxidation step proceeds with high efficiency, yielding the corresponding (S)- or (R)-Malaoxon in yields of approximately 52%. nih.govdatapdf.com This methodology allows researchers to obtain the specific enantiomers needed to investigate their distinct biological activities. core.ac.uk

Enantiomeric Recognition in Biological Systems: A Research Perspective

Biological systems, being inherently chiral, often demonstrate a high degree of enantiomeric recognition when interacting with chiral molecules like malaoxon. pnas.org This specificity is most evident in the interactions with enzymes, where the three-dimensional structure of the active site allows for preferential binding of one enantiomer over the other. This leads to significant differences in metabolic rates, biological activity, and toxicity between the (S) and (R) forms of malaoxon.

Differential Interactions of this compound Enantiomers with Target Enzymes

The primary mechanism of malaoxon's toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. ebi.ac.ukgoogle.com The interaction between malaoxon and AChE is highly stereoselective.

Research has quantified this differential inhibition, showing (R)-Malaoxon to be a much more potent inhibitor than this compound. nih.gov For instance, against rat brain acetylcholinesterase, (R)-Malaoxon was found to be 8.6-fold more potent than this compound. nih.govacs.org Similarly, studies on bovine erythrocyte AChE revealed that the (R)-enantiomer could be up to 22 times more inhibitory than the (S)-enantiomer. oup.com The inhibition of α-naphthyl acetate (B1210297) esterase (ANAE) also shows stereoselectivity, with the (R)-enantiomer having a higher inhibition potency. acs.org A study using immobilized electric eel AChE in a biosensor setup also confirmed that the R-enantiomer inhibits the enzyme more strongly, by a factor of approximately 1.25. researchgate.net

The kinetic constants for these interactions have been determined, providing a quantitative basis for the observed differences in toxicity.

Table 1: Enantioselective Inhibition of Acetylcholinesterase (AChE) by Malaoxon Enantiomers

Stereoselective Metabolism and Chiral Inversion Research

The metabolism of chiral compounds can also be stereoselective, leading to different metabolic fates for each enantiomer. In the case of malaoxon's precursor, malathion, studies in environmental samples have shown that the less active S-(-)-enantiomer tends to degrade more quickly than the more active R-(+)-enantiomer. acs.orgnih.gov This results in a relative enrichment of the more toxic R-form in the environment over time. acs.orgnih.gov

However, the metabolic picture can be complex. In a study on zebrafish, the accumulation of both malathion and its metabolite malaoxon was found to be stereoselective, with the S-enantiomer being preferentially enriched in the tissues. nih.gov This finding highlights that metabolic pathways and accumulation can vary significantly between species.

An important area of research is chiral inversion, the process where one enantiomer converts into the other. Studies have demonstrated that such inversion can occur for malathion in certain soil and water environments. acs.orgnih.gov This phenomenon has significant implications, as it suggests that applying a single, supposedly safer enantiomer (like S-malathion) may not entirely mitigate risk, because it could potentially invert to the more toxic R-enantiomer in the environment. acs.orgnih.gov Research into the specific conditions and mechanisms driving the chiral inversion of malaoxon itself is an ongoing aspect of understanding its environmental and biological fate.

Biochemical Formation and Bioactivation Pathways of Malaoxon

The bioactivation of Malathion (B1675926) to its more toxic oxygen analog, Malaoxon (B1675925), is a critical step in its insecticidal action and mammalian toxicity. orst.edunih.gov This transformation is primarily an oxidative process, replacing the sulfur atom with an oxygen atom on the phosphate (B84403) group. nih.gov

Oxidative Desulfuration of Malathion to Malaoxon: Enzymatic Mechanisms

The conversion of Malathion to Malaoxon is predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) monooxygenases, which are found in the liver and other tissues of mammals, as well as in insects. orst.edunih.govscispace.com This process, termed oxidative desulfuration, is a key bioactivation pathway. orst.edunih.gov The resulting Malaoxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the enzyme crucial for nerve function, than the parent compound, Malathion. orst.edunih.govresearchgate.net While mammals possess carboxylesterases that can rapidly detoxify both Malathion and Malaoxon, this detoxification pathway is much slower in insects, leading to the accumulation of Malaoxon and selective toxicity. orst.eduscribd.comusf.edu

Several specific cytochrome P450 isoforms have been identified as key players in the bioactivation of Malathion to Malaoxon in humans. nih.govresearchgate.netnih.gov The contribution of each isoform can vary depending on the concentration of Malathion. researchgate.netnih.gov

At lower, environmentally relevant concentrations of Malathion, CYP1A2 is the primary enzyme responsible for its conversion to Malaoxon. nih.govresearchgate.netnih.gov To a lesser extent, CYP2B6 also contributes at these low concentrations. nih.govresearchgate.netnih.gov As the concentration of Malathion increases, the role of CYP3A4 becomes more significant in the formation of Malaoxon. nih.govresearchgate.netnih.gov Studies using human liver microsomes have demonstrated that CYP1A2 can account for over 80% of Malaoxon formation at low substrate concentrations. doi.org The involvement of these specific CYP isoforms highlights the potential for individual variability in susceptibility to Malathion toxicity based on genetic polymorphisms and expression levels of these enzymes. researchgate.netnih.gov

Table 1: Contribution of Human CYP450 Isoforms to Malaoxon Formation

| CYP Isoform | Role in Malaoxon Formation | Malathion Concentration | Reference |

|---|---|---|---|

| CYP1A2 | Primary catalyst | Low concentrations | nih.govresearchgate.netnih.govdoi.org |

| CYP2B6 | Lesser contributor | Low concentrations | nih.govresearchgate.netnih.gov |

| CYP3A4 | Significant contributor | High concentrations | nih.govresearchgate.netnih.gov |

Kinetic studies of Malathion desulfuration in human liver microsomes have revealed a high degree of variability, with over a 200-fold difference observed. researchgate.netnih.gov The process can be characterized by one or two Michaelis-Menten components, depending on the specific P450 content of the individual liver samples. researchgate.netnih.gov

The apparent Michaelis constants (Km) for the high-affinity and low-affinity components of Malaoxon formation have been determined. nih.gov For the high-affinity component (Kmapp1), the Km value is in the range of 53-67 µM. researchgate.netnih.govdoi.org The low-affinity component (Kmapp2) exhibits a much higher and more variable Km, ranging from 427 to 1721 µM. researchgate.netnih.govdoi.org These kinetic parameters underscore the concentration-dependent nature of Malathion bioactivation and the differential roles of various CYP450 isoforms. researchgate.netnih.gov

Table 2: Kinetic Parameters of Malaoxon Formation in Human Liver Microsomes

| Kinetic Parameter | Value Range (µM) | Description | Reference |

|---|---|---|---|

| Kmapp1 | 53 - 67 | Apparent Michaelis constant for the high-affinity component | researchgate.netnih.govdoi.org |

| Kmapp2 | 427 - 1721 | Apparent Michaelis constant for the low-affinity component | researchgate.netnih.govdoi.org |

Non-Enzymatic Transformation Pathways Leading to Malaoxon Formation

In addition to enzymatic processes, Malathion can be converted to Malaoxon through non-enzymatic pathways, particularly in the environment. nih.govcdc.gov These abiotic transformations are influenced by factors such as sunlight, moisture, and the presence of other chemicals.

Photolytic Conversion of Malathion to Malaoxon in Environmental Matrices

Exposure to sunlight can induce the photolytic conversion of Malathion to Malaoxon. nih.govcdc.govepa.gov This process, known as photo-oxidation, can occur on various surfaces, including soil and plant foliage, as well as in the atmosphere. cdc.govepa.govepa.gov The formation of Malaoxon is often enhanced on dry, metabolically inactive surfaces where microbial degradation of Malathion is limited. epa.govepa.gov For instance, studies have shown that Malaoxon concentrations can increase over time on surfaces like Teflon when exposed to light. epa.gov The half-life of Malathion under photolytic conditions can vary significantly depending on the surface, with a reported half-life of 39 hours on filter paper and 92 days on Teflon. epa.gov

Research has demonstrated that ultraviolet (UV) radiation at a wavelength of 254 nm can lead to the degradation of Malathion and the formation of Malaoxon, among other products. researchgate.netnih.gov In one study, UV irradiation for 12 hours resulted in a 68.43% removal of Malathion, with a calculated half-life of 4.53 hours. researchgate.net

Hydrolytic and Other Abiotic Mechanisms of Malaoxon Generation

While hydrolysis is a primary degradation pathway for Malathion, it can also contribute to the formation of Malaoxon under certain conditions, although it is generally considered a minor pathway compared to photo-oxidation. nih.govepa.gov The rate of hydrolysis is highly dependent on pH, being more rapid in alkaline environments. cdc.govepa.gov For example, the hydrolysis half-life of Malathion is 107 days at pH 5, but only 0.5 days at pH 9. epa.gov Malaoxon itself also undergoes hydrolysis, and its degradation is also pH-dependent, with a half-life of 32 days at pH 5 and 0.16 days at pH 9. epa.gov

Other abiotic factors can also promote the formation of Malaoxon. For instance, the presence of chlorine can catalyze the oxidation of Malathion to Malaoxon. epa.govepa.gov Oxidation by molecular oxygen in water under acidic conditions has been shown to be an insignificant fate process. nih.gov

Table 3: Half-life of Malathion and Malaoxon under Different Abiotic Conditions

| Compound | Condition | pH | Half-life | Reference |

|---|---|---|---|---|

| Malathion | Hydrolysis | 5 | 107 days | epa.gov |

| Malathion | Hydrolysis | 7 | 6.21 days | epa.gov |

| Malathion | Hydrolysis | 9 | 0.5 days | epa.gov |

| Malaoxon | Hydrolysis | 5 | 32 days | epa.gov |

| Malaoxon | Hydrolysis | 9 | 0.16 days | epa.gov |

| Malathion | Photolysis (on filter paper) | N/A | 39 hours | epa.gov |

| Malathion | Photolysis (on Teflon) | N/A | 92 days | epa.gov |

| Malathion | Photolysis (UV, 254 nm) | N/A | 4.53 hours | researchgate.net |

Mechanistic Studies of S Malaoxon S Enzymatic Interactions

Acetylcholinesterase (AChE) Inhibition by (S)-Malaoxon

Malaoxon (B1675925), the activated metabolite of malathion (B1675926), exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system. patsnap.comdrugbank.comorst.edu The mechanism involves the covalent modification of a catalytically crucial serine residue within the enzyme's active site. patsnap.com Malaoxon phosphorylates the serine's hydroxyl group, forming a stable, inactive enzyme complex. patsnap.commdpi.com This inactivation prevents AChE from hydrolyzing the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts and subsequent overstimulation of cholinergic receptors. patsnap.comnih.gov

The inhibition of AChE by organophosphates like malaoxon is a progressive, two-step process. It begins with the formation of a reversible enzyme-inhibitor complex, characterized by a dissociation constant (Kd or KI). This is followed by the phosphorylation of the enzyme's active site, a step defined by a first-order phosphorylation rate constant (kp, k2, or k3). tandfonline.comresearchgate.netnih.govresearchgate.net

The following table summarizes key kinetic constants for malaoxon's interaction with AChE from different biological sources.

Interactive Table: Kinetic Constants for AChE Inhibition by Malaoxon

| Enzyme Source | Inhibitor | Constant Type | Value | Reference(s) |

| Bovine Erythrocyte | Racemic Malaoxon | KI (Dissociation Constant) | 5.6 x 10⁻⁶ M⁻¹ | tandfonline.comnih.gov |

| Rat Brain | This compound | Kd (Dissociation Constant) | 4.8 x 10⁻⁵ M | nih.govcore.ac.uk |

| Rat Brain | This compound | kp (Phosphorylation Rate) | 0.81 min⁻¹ | nih.govcore.ac.uk |

| Rat Brain | This compound | ki (Bimolecular Rate Constant) | 3.0 x 10³ M⁻¹min⁻¹ | core.ac.uk |

| Rat Brain | (R)-Malaoxon | Kd (Dissociation Constant) | 1.8 x 10⁻⁵ M | nih.govcore.ac.uk |

| Rat Brain | (R)-Malaoxon | kp (Phosphorylation Rate) | 1.4 min⁻¹ | nih.govcore.ac.uk |

| Rat Brain | (R)-Malaoxon | ki (Bimolecular Rate Constant) | 1.52 x 10⁵ M⁻¹min⁻¹ | nih.govcore.ac.uk |

| Greenbug (SgAChE1) | Racemic Malaoxon | Kd (Dissociation Constant) | 3.4 ± 0.1 μM | nih.gov |

| Greenbug (SgAChE1) | Racemic Malaoxon | k2 (Phosphorylation Rate) | 1.59 min⁻¹ | nih.gov |

| Greenbug (SgAChE1) | Racemic Malaoxon | ki (Bimolecular Rate Constant) | 4.70 ± 0.13 x 10⁵ M⁻¹min⁻¹ | nih.gov |

Malaoxon possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. core.ac.uk Research has consistently demonstrated that the inhibition of AChE by malaoxon is stereoselective. Studies using rat brain AChE revealed that (R)-malaoxon is a significantly more potent inhibitor than this compound. nih.govcore.ac.uk Specifically, (R)-malaoxon was found to be 8.6-fold more potent as an anti-cholinesterase agent than the (S)-enantiomer. nih.govcore.ac.uk

This difference in inhibitory strength is a consequence of stereoselectivity in both the initial binding and the subsequent phosphorylation steps. core.ac.uk The dissociation constant (Kd) for (R)-malaoxon with rat brain AChE is lower than that for this compound, indicating a higher affinity or stronger initial binding for the (R)-enantiomer. core.ac.uk Furthermore, the phosphorylation rate constant (kp) is higher for (R)-malaoxon, signifying that once the initial complex is formed, the (R)-enantiomer phosphorylates the enzyme more rapidly than the (S)-enantiomer. core.ac.uk This combined effect on affinity and phosphorylation rate accounts for the observed higher inhibitory potency of (R)-malaoxon. core.ac.uk

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding interactions between inhibitors like this compound and the AChE active site. mdpi.comuniroma1.itnih.gov The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues. tandfonline.com The site contains a catalytic triad (B1167595) of amino acids, including the critical serine residue that is the target of phosphorylation. nih.gov

Computational docking studies simulate the binding pose of the inhibitor within this active site. mdpi.com For an organophosphate like malaoxon, the model predicts how the molecule orients itself to allow the phosphorus atom to be positioned for a nucleophilic attack by the serine hydroxyl group. tandfonline.com The double-bonded oxygen in malaoxon increases the electropositivity of the central phosphorus atom, making it more susceptible to this attack compared to the sulfur atom in its parent compound, malathion. tandfonline.com Docking and MD simulations help to identify key interactions, such as hydrogen bonds and pi-pi stacking with residues in the active site, that stabilize the initial reversible complex and facilitate the correct orientation for phosphorylation. nih.govnih.gov These computational approaches are crucial for predicting the binding affinities and understanding the structural basis for the inhibitory mechanism and stereoselectivity observed in kinetic studies. mdpi.comresearchgate.net

Stereoselective AChE Binding and Phosphorylation by this compound and its Enantiomers

Carboxylesterase (CarbE) Interactions and Detoxification Research

Carboxylesterases (CarbE) are a major family of detoxification enzymes that play a crucial role in the metabolism of xenobiotics containing ester bonds. acs.org In mammals, these enzymes are highly active and widely distributed, particularly in the liver. researchgate.net CarbEs are central to the detoxification of both malathion and its more toxic metabolite, malaoxon. patsnap.comresearchgate.netscribd.com

The primary detoxification mechanism involves the enzymatic hydrolysis of one or both of the carboxyester linkages in the malaoxon molecule. researchgate.netscribd.commdpi.com This reaction converts malaoxon into its corresponding malathion monocarboxylic and dicarboxylic acid derivatives. drugbank.comscribd.com These resulting metabolites are significantly less toxic because they are poor inhibitors of AChE and are more water-soluble, which facilitates their excretion from the body. drugbank.comscribd.com Thus, the hydrolytic action of carboxylesterases serves as an efficient inactivation pathway, effectively sequestering and degrading malaoxon before it can inhibit its target, AChE. researchgate.net

Bioactivation (CYP450 Pathway): CYP450 enzymes, primarily located in the liver, catalyze the oxidative desulfuration of malathion, converting the P=S (thiono) group to a P=O (oxono) group to form the highly toxic metabolite, malaoxon. mdpi.comscribd.comnih.gov This is the bioactivation step, as malaoxon is a much more potent AChE inhibitor than malathion itself. orst.edutandfonline.com Studies have identified that at low substrate concentrations, CYP1A2 and to a lesser extent CYP2B6 are the primary isoforms responsible for this conversion, while CYP3A4 plays a more significant role at higher concentrations. nih.govdoi.orgresearchgate.net

Detoxification (CarbE Pathway): Simultaneously, carboxylesterases can directly hydrolyze malathion to its non-toxic monoacid and diacid derivatives. researchgate.netdoi.org This detoxification reaction directly competes with the CYP450-catalyzed activation. researchgate.netscribd.comnih.gov Furthermore, the malaoxon that is formed can also be rapidly hydrolyzed and detoxified by the same carboxylesterases. researchgate.netscribd.com

This competitive relationship is the basis for the selective toxicity of malathion. In mammals, carboxylesterase activity is very high, leading to rapid hydrolysis and detoxification. As a result, the detoxification pathway predominates, very little malaoxon accumulates, and toxicity is low. patsnap.comscribd.com In many insect species, carboxylesterase activity is significantly lower. scribd.com Consequently, the bioactivation pathway via CYP450 is more dominant, leading to the accumulation of toxic malaoxon and resulting in effective insecticidal action. scribd.com

Influence of Impurities and Co-exposures on Carboxylesterase Activity Towards Malaoxon

The detoxification of this compound is significantly influenced by the presence of impurities within malathion formulations and by simultaneous exposure to other organophosphate compounds. Carboxylesterases, the primary enzymes responsible for hydrolyzing and detoxifying both malathion and its more toxic metabolite, malaoxon, are susceptible to inhibition by these external agents. nih.govijbbb.org This inhibition can dramatically reduce the rate of detoxification, leading to an accumulation of malaoxon and potentiation of its toxicity. ijbbb.orgdoi.org

Technical-grade malathion often contains impurities formed during manufacturing or storage, with isomalathion (B127745) being a particularly potent inhibitor of carboxylesterase activity. nih.govdoi.org Research has demonstrated that isomalathion acts as a powerful noncompetitive inhibitor of the human hepatic carboxylesterases that metabolize malathion. nih.gov This inhibition effectively shifts the metabolic balance away from detoxification and towards the cytochrome P450-catalyzed bioactivation pathway that produces malaoxon, thereby increasing its toxic potential. doi.org The presence of such impurities has been linked to incidents of increased malathion toxicity. ijbbb.orgdoi.org For instance, studies have shown that the toxicity of malathion is dependent on the concurrent reactions of carboxylesterase-mediated hydrolysis and the inhibition of these enzymes by impurities. nih.gov

Co-exposure to other pesticides can also significantly impact malaoxon metabolism. Studies have investigated the inhibitory effects of other organophosphates on the carboxylesterase-mediated detoxification of malathion. It was found that compounds like chlorpyrifos (B1668852) (CPF) and parathion (B1678463) (PAR) act as inhibitors, with chlorpyrifos-oxon (CPFO), the active metabolite of chlorpyrifos, being an exceptionally potent inhibitor of this detoxification pathway. nih.gov Research using a transgenic mouse model demonstrated that prior exposure to organophosphates such as chlorpyrifos oxon, diazoxon, and paraoxon (B1678428) increased the sensitivity to malaoxon, presumably due to the inhibition of carboxylesterases. nih.govosti.gov

Table 1: Inhibitors of Carboxylesterase-Mediated Malaoxon Detoxification

| Inhibitor | Type | Potency / Ki Value | Source |

|---|---|---|---|

| Isomalathion | Impurity / Noncompetitive Inhibitor | Ki = 0.6 µM | nih.gov |

| Chlorpyrifos-oxon (CPFO) | Co-exposure / Pesticide | Ki = 22 nM | nih.gov |

| Chlorpyrifos (CPF) | Co-exposure / Pesticide | Ki = 7.5 µM | nih.gov |

| Parathion (PAR) | Co-exposure / Pesticide | Ki = 50 µM | nih.gov |

This table summarizes various compounds that inhibit the carboxylesterase enzymes responsible for detoxifying malaoxon. Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition; lower values indicate greater potency.

Environmental Fate and Transformation Research of S Malaoxon

Hydrolysis Kinetics of (S)-Malaoxon in Aqueous Systems

Hydrolysis is a significant pathway for the abiotic degradation of this compound in aquatic environments. The rate of this process is highly dependent on the pH of the water.

The hydrolysis of malaoxon (B1675925) is significantly influenced by pH, with degradation occurring more rapidly in alkaline conditions. epa.gov Studies have demonstrated that the stability of malaoxon decreases as the pH increases. For instance, the half-life of malaoxon in aqueous solutions has been reported to be 32 days at a pH of 5, while it decreases dramatically to 0.16 days (approximately 3.8 hours) at a pH of 9. epa.gov This indicates that alkaline hydrolysis is a much faster degradation process than hydrolysis under acidic or neutral conditions. Further research has confirmed that the most rapid hydrolysis of malaoxon occurs at a pH of 10. orst.edu In sterile soil, the half-life for hydrolysis has been observed to be 7.5, 5.1, and 3.9 days at pH levels of 6.2, 7.2, and 8.2, respectively. nih.gov

Table 1: pH-Dependent Hydrolysis Half-life of Malaoxon

| pH Level | Half-life (Days) | Environment |

|---|---|---|

| 5 | 32 | Aqueous System epa.gov |

| 6.2 | 7.5 | Sterile Soil nih.gov |

| 7.2 | 5.1 | Sterile Soil nih.gov |

| 8.2 | 3.9 | Sterile Soil nih.gov |

| 9 | 0.16 | Aqueous System epa.gov |

| 10 | Most Rapid Hydrolysis | Aqueous System orst.edu |

The hydrolysis of malaoxon involves the cleavage of its chemical structure, leading to the formation of various degradation products. One of the primary breakdown products identified is dimethyl phosphoric acid. capes.gov.br Other research has shown that under alkaline conditions, malaoxon can decompose into malaoxon monoacid and diethyl 2-mercaptosuccinate. researchgate.net This occurs through two competing reactions: carboxyl ester hydrolysis and an elimination reaction. researchgate.net

pH-Dependent Degradation Rate Studies

Phototransformation Research of this compound

Phototransformation, which includes photolysis and photo-oxidation, is another critical process affecting the fate of this compound in the environment, particularly in the presence of sunlight.

This compound can be formed from its parent compound, malathion (B1675926), through photo-oxidation. epa.gov Once formed, malaoxon itself is subject to photodegradation. In laboratory studies using a xenon lamp to simulate sunlight, the photodegradation of malaoxon in an aqueous solution was found to follow first-order kinetics, with a calculated half-life of 45.5 minutes. nih.gov It has been noted that the degradation rate of malaoxon via photolysis is approximately four times slower than that of malathion under similar conditions. researchgate.net The primary mechanism for its degradation in the atmosphere is believed to be indirect photolysis, specifically through reactions with photochemically produced hydroxyl radicals. nih.gov

The process of photodegradation breaks down this compound into several smaller molecules. Among the identified photoproducts are diethyl (dimethoxy-phosphoryl) succinate. nih.gov Additionally, various trimethyl phosphate (B84403) esters have been characterized as degradation products resulting from the phototransformation of malaoxon. nih.govresearchgate.net

Mechanisms of Photo-oxidation and Photolysis

Biodegradation and Microbial Metabolism Studies

Microbial activity in soil and water plays a crucial role in the degradation of this compound. Several microorganisms have been identified that can metabolize this compound.

Aerobic soil metabolism is a significant route for the dissipation of malaoxon, with reported degradation rates being less than one day in microbially active soils. epa.gov However, at certain concentrations, malaoxon has been described as a potent biocide, capable of reducing bacterial and fungal populations, which could inhibit its own biodegradation. nih.gov

Specific bacterial strains have demonstrated the ability to degrade malaoxon. Studies have shown that Bacillus cereus (strain PU) and a Brevibacillus species (strain KB2) can degrade 74.11% and 57.14% of malaoxon, respectively, in soil over seven days when it is formed from malathion. mdpi.comscirp.org The efficiency of degradation can be enhanced by using mixed microbial cultures. A consortium consisting of Lysinibacillus species (KB1), Bacillus cereus (PU), and Brevibacillus species (KB2) was found to degrade up to 80% of the available malaoxon. mdpi.com Another bacterial consortium, comprising Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides, also proved effective in degrading malathion, with malaoxon being an intermediate metabolite in the degradation pathway. mdpi.com The primary metabolic pathway involves the action of carboxylesterases, which hydrolyze the ester bonds of malaoxon to form malathion monocarboxylic and dicarboxylic acids. nih.gov

Table 2: Microbial Degradation of Malaoxon

| Microorganism(s) | Degradation Efficiency | Timeframe |

|---|---|---|

| Bacillus cereus strain PU | 74.11% | 7 days mdpi.comscirp.org |

| Brevibacillus sp. strain KB2 | 57.14% | 7 days mdpi.comscirp.org |

| Lysinibacillus sp. KB1 + Bacillus cereus PU + Brevibacillus sp. KB2 | 80% | Not specified mdpi.com |

| Pseudidiomarina homiensis strain FG2 | 100% (of 500 mg/L) | 36 hours nih.gov |

| Pseudidiomarina sp. strain CB1 | 100% (of 500 mg/L) | 36 hours nih.gov |

Aerobic and Anaerobic Degradation in Soil and Aquatic Environments

The degradation of this compound in the environment is a rapid process, primarily driven by microbial activity and chemical hydrolysis, with rates influenced by environmental conditions such as pH, temperature, and microbial population density.

In Soil: Under aerobic soil conditions, malaoxon is subject to rapid metabolism. Studies have shown that the aerobic soil metabolism half-life for malaoxon is less than one day across various soil types, including sandy loams, loamy sand, and loam, a rate comparable to its parent compound, malathion. epa.gov Other research has reported a slightly longer range for malaoxon's half-life in soil, from 3 to 7 days. scirp.orgnih.gov The primary route of dissipation for malathion and, by extension, malaoxon in surface soils is microbially-mediated metabolism. epa.gov The persistence of these compounds decreases with increased microbial activity, moisture, and higher pH. epa.govregulations.gov In sterile soil, the degradation of malathion is significantly slower, highlighting the crucial role of microorganisms in its breakdown under natural aerobic conditions. epa.govregulations.gov

In Aquatic Environments: In aquatic systems, both aerobic and anaerobic degradation processes are significant. The degradation rate is highly dependent on the pH of the water. epa.govregulations.govresearchgate.net Malaoxon undergoes hydrolysis, which is significantly faster in alkaline waters. epa.govepa.gov For instance, the hydrolysis half-life of malaoxon is 32 days at a pH of 5, but this shortens dramatically to just 0.16 days (approximately 3.8 hours) at a pH of 9. epa.gov

Aerobic aquatic metabolism rates for malaoxon are similar to those of malathion. epa.gov For malathion, estimated half-lives in aerobic water-sediment systems range from 0.3 to 3.4 days. epa.gov The most rapid degradation is observed in test systems with the most alkaline conditions, consistent with the dominance of pH-dependent hydrolysis. epa.govregulations.gov While specific studies on anaerobic aquatic metabolism of malaoxon are limited, the data for malathion suggest rapid degradation. epa.gov

| Matrix | Condition | Parameter | Value | Reference(s) |

| Soil | Aerobic | Half-life | < 1 day | epa.gov |

| Soil | Aerobic | Half-life | 3 - 7 days | scirp.orgnih.gov |

| Aquatic | Hydrolysis | Half-life (pH 5) | 32 days | epa.gov |

| Aquatic | Hydrolysis | Half-life (pH 9) | 0.16 days | epa.gov |

| Aquatic | Aerobic | Half-life | Similar to malathion (0.3 - 3.4 days) | epa.gov |

| Aquatic (flooded soil) | Anaerobic | Half-life | Similar to malathion (2.5 days) | canada.ca |

Microbial Species Involved in Malaoxon Degradation and Metabolite Profiling

Microbial action is a key driver in the degradation of organophosphorus compounds like malathion and malaoxon. epa.govregulations.gov A diverse range of bacteria and fungi have been identified that can break down the parent compound, and this metabolic capability is crucial for the dissipation of malaoxon as well. epa.gov

Microbial Species: Enzymes such as carboxylesterases, produced by various soil and water microorganisms, play a vital role by hydrolyzing the ester bonds in malathion and malaoxon, leading to their detoxification. scirp.orgnih.govresearchgate.net Several bacterial genera have been implicated in the degradation process.

Bacillus species: Strains like Bacillus cereus and Brevibacillus sp. have demonstrated the ability to degrade malaoxon directly. scirp.orgmdpi.com In one study, Bacillus cereus strain PU degraded 84.81% of malaoxon in sterile soil within 7 days. scirp.org

Pseudomonas species: Various Pseudomonas strains are known to be highly efficient in degrading malathion and are capable of using it as a carbon source. scirp.orgnih.govtandfonline.com

Other Bacteria: A heterogeneous bacterial population including Flavobacterium meningosepticum, Xanthomonas sp., and Comamonas terrigeri has been shown to degrade malathion. scirp.org More recently, deep-sea bacteria such as Pseudidiomarina homiensis have been identified as potent malathion degraders. nih.gov Other identified species include Acinetobacter johnsonii, Micrococcus aloeverae, and Rhizobium species. scirp.orgmdpi.comtandfonline.com

Fungi: Fungal species, including Aspergillus niger and Penicillium chrysogenum, also exhibit the capability to degrade malathion and its derivatives. tandfonline.com

Metabolite Profiling: The degradation of this compound proceeds through the formation of several intermediate compounds. Since malaoxon is an oxidation product of malathion, its degradation pathway is closely linked to that of its parent compound. epa.gov The primary metabolites resulting from the microbial breakdown of the malathion/malaoxon structure are its carboxylic acid derivatives.

Malathion Monocarboxylic Acid (MCA): This is a major metabolite formed by the cleavage of one of the ethyl ester linkages by carboxylesterases. epa.govscirp.orgnih.gov Both alpha (α) and beta (β) isomers are formed. epa.govnih.gov

Malathion Dicarboxylic Acid (DCA): Further hydrolysis of the remaining ester group in MCA leads to the formation of malathion dicarboxylic acid. epa.govscirp.orgnih.gov

Other Metabolites: Other identified degradation products of malathion include O,O-dimethyl phosphorodithioic acid, diethyl maleate, and various demethylated acids. epa.govscirp.org

The transformation pathway generally involves the initial formation of malaoxon from malathion, followed by microbial and chemical hydrolysis to mono- and dicarboxylic acids, which are more polar and water-soluble compounds. epa.govnih.gov

Environmental Transport and Distribution Research

The movement of this compound through the environment is governed by its physical and chemical properties, including its solubility, adsorption to soil particles, and volatility.

Soil Adsorption and Mobility Studies

The potential for this compound to move within the soil column and leach into groundwater is determined by its adsorption characteristics. Research indicates that the mobility of malaoxon is largely indistinguishable from that of malathion. epa.gov

The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict pesticide mobility. A low Koc value generally indicates a higher potential for mobility. For malaoxon, studies have reported a wide range of Koc values, from 81 to 327 mL/g, which classifies its mobility potential as moderate to very high. epa.gov An estimated Koc value of 46 further supports the expectation of very high mobility in soil. nih.gov Adsorption is positively correlated with the organic carbon content of the soil; soils with higher organic matter will retain malaoxon more strongly, reducing its mobility. epa.govresearchgate.net

In contrast, the primary degradation products, malathion mono- and dicarboxylic acids, are significantly more mobile than the parent compound or malaoxon, with Koc values ranging from 7 to 76 mL/g. epa.gov The increased polarity of malaoxon compared to malathion, due to the substitution of an oxygen atom for a sulfur atom, theoretically increases its potential to be mobile in soil and run off into surface water. epa.gov

| Compound | Parameter | Value Range | Mobility Classification | Reference(s) |

| This compound | Kads (mL/g) | 0.66 – 3.27 | - | epa.gov |

| This compound | Koc (mL/g) | 81 – 327 | Moderate to Very High | epa.gov |

| Malathion Dicarboxylic Acid | Kads (mL/g) | 0.05 – 0.98 | - | epa.gov |

| Malathion Dicarboxylic Acid | Koc (mL/g) | 7 – 76 | Very High | epa.gov |

Volatilization Potential from Environmental Surfaces

Volatilization is the process by which a chemical transitions from a solid or liquid phase into the air. The potential for this compound to volatilize from soil and water surfaces is considered low based on its physicochemical properties.

The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is estimated for malaoxon to be very low, at 1.8 x 10⁻¹² atm·m³/mol. nih.gov This value suggests that malaoxon is essentially nonvolatile from water surfaces and that volatilization from moist soil surfaces is not an important environmental fate process. canada.canih.gov

Furthermore, the estimated vapor pressure of malaoxon is 1 x 10⁻⁴ mm Hg, which indicates a low potential for the compound to volatilize from dry soil surfaces. nih.govnih.gov Experimental studies on malathion support this, showing that no more than 5.1% of the applied amount volatilized from a silt loam soil over a 16-day period. epa.govnih.gov However, it has been noted that following aerial applications of malathion, atmospheric concentrations of its transformation product, malaoxon, can be detected, with maximum air concentrations observed 24 to 48 hours after application. epa.gov This is likely due to the atmospheric oxidation of volatilized malathion rather than the direct volatilization of malaoxon from surfaces. cdc.gov

Advanced Analytical and Computational Methodologies in S Malaoxon Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of (S)-malaoxon, chiral chromatography is essential for separating the enantiomers, while gas chromatography provides robust quantification.

Chiral High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS Method Development and Validation

The enantiomers of malaoxon (B1675925), along with its parent compound malathion (B1675926), have been successfully separated using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov A significant breakthrough in this area was the baseline simultaneous separation of both malathion and malaoxon enantiomers on a CHIRALPAK IC chiral column. nih.gov The elution order for both compounds was determined to be (-) followed by (+) using an optical rotation detector. nih.gov

Method validation for the analysis of these enantiomers in various matrices like soil, fruits, and vegetables has demonstrated the robustness of this technique. nih.gov Key validation parameters are summarized below:

| Parameter | Malathion Enantiomers | Malaoxon Enantiomers |

| Limit of Detection (LOD) | 1 µg/kg | 0.08 µg/kg |

| Limit of Quantification (LOQ) | 3-5 µg/kg | 0.20-0.25 µg/kg |

| Linearity Range | 0.02-12 mg/L | 0.02-12 mg/L |

| Mean Recoveries | 82.26% - 109.04% | 82.26% - 109.04% |

| Relative Standard Deviations (RSDs) | 0.71% - 8.63% | 0.71% - 8.63% |

| Data sourced from a study on the chiral residue analysis of malathion and malaoxon. nih.gov |

This validated HPLC-MS/MS method is capable of the simultaneous determination of malathion and malaoxon residues at an enantiomeric level in complex food and environmental samples. nih.gov The development of such methods is crucial, considering the differences in biological activity between enantiomers. Further research has also explored the use of various chiral stationary phases (CSPs) and computational binding energy calculations to understand and predict the elution order of malathion and malaoxon enantiomers. nih.gov

Gas Chromatography (GC) with Selective Detectors (e.g., FPD, MS) for Malaoxon Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of organophosphorus pesticides and their metabolites, including malaoxon. The use of selective detectors enhances the sensitivity and specificity of the analysis.

The Flame Photometric Detector (FPD), operating in phosphorus mode, is frequently employed for the determination of malathion and malaoxon residues. epa.govepa.gov To maintain the sensitivity for malaoxon throughout a GC run, the use of polyethylene (B3416737) glycol (PEG) in the standard solutions is often necessary. epa.govepa.gov GC methods for malaoxon analysis have been validated in various matrices, including cottonseed and water. epa.govepa.gov

Typical GC-FPD Method Parameters:

| Parameter | Value |

| Column | J&W DB-5, 30 m x 0.32 mm i.d., 1.0-µm film thickness |

| Initial Temperature | 50°C for 0.5 min |

| Temperature Ramps | 40°C/min to 175°C (hold 25 min), then 35°C/min to 185°C (hold 6 min), then 35°C/min to 235°C (hold 5 min) |

| Inlet Temperature | 200°C |

| Detector Temperature | 250°C |

| Data sourced from an EPA-archived analytical method. epa.gov |

GC coupled with a Mass Selective Detector (MS) or tandem mass spectrometry (GC-MS/MS) provides definitive confirmation of malaoxon residues. epa.govresearchgate.net This technique allows for detection limits as low as 0.05 ppm for both malathion and malaoxon. epa.gov GC-MS has been instrumental in identifying alteration products of malathion, where malaoxon can sometimes co-elute with other compounds on nonpolar GC columns. nih.gov

Spectroscopic and Spectrometric Characterization Methods in Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and identification of this compound and its metabolites.

Mass Spectrometry (MS) Applications for Metabolite Identification

Mass spectrometry, particularly when coupled with chromatographic techniques like LC or GC, is a powerful tool for identifying metabolites of this compound. epa.govnih.gov LC-MS/MS methods have been developed for the quantitative determination of malaoxon in soil and water, monitoring specific parent-daughter ion transitions to ensure accurate identification and quantification. epa.gov For instance, the transition m/z 315 → 99 is monitored for malaoxon. epa.gov Furthermore, high-resolution mass spectrometry (HRMS) platforms, such as LC-QTOF MS, offer comprehensive screening and identification of pesticides like malaoxon in complex matrices like olive oil. rsc.org The identification process involves evaluating mass accuracy, retention time, isotopic pattern, and MS/MS fragmentation. rsc.org

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural confirmation. core.ac.ukresearchgate.net While standard ¹H and ¹³C NMR provide structural information, specialized techniques are often required for determining absolute configuration. For instance, the use of chiral derivatizing agents in conjunction with ¹⁹F NMR has been developed as a method for assigning the absolute configuration of chiral primary amines, a principle that can be adapted for other functional groups. frontiersin.org For isomalathion (B127745), ³¹P NMR was instrumental in analyzing the isomer composition during the resolution of its stereoisomers. datapdf.com

Enzymatic Assays and Biosensors for Research Applications

Enzymatic assays and biosensors offer rapid, sensitive, and often portable alternatives for the detection of this compound in various samples.

These methods typically rely on the inhibition of acetylcholinesterase (AChE) by malaoxon. nih.govrsc.org A highly sensitive fluorescent biosensor has been developed that can detect malaoxon at concentrations as low as 0.001 pM. nih.gov This biosensor utilizes the principle that malaoxon inhibits AChE, leading to an accumulation of the substrate acetylthiocholine (B1193921) (ATCh), which in turn modulates the fluorescence of a silver-graphene oxide (Ag-GO) nanocomposite. nih.govrsc.org

Performance of an AChE-based Fluorescent Biosensor for Malaoxon:

| Parameter | Value |

| Linear Range | 0.001 pM to 1000 pM |

| Limit of Detection (LOD) | 0.9 fM |

| Limit of Quantification (LOQ) | 3 fM |

| Recoveries in Real Samples | >98% |

| Data sourced from a study on an ultrasensitive fluorescent biosensor. nih.gov |

The high specificity of this biosensor is attributed to the potent inhibitory effect of malaoxon on AChE compared to other organophosphorus pesticides. nih.gov Other research has focused on developing paper-based enzymatic assays for rapid, on-site malathion detection, which could potentially be adapted for malaoxon. nih.govresearchgate.net These assays often use malathion-degrading enzymes and provide a colorimetric readout that can be analyzed with a smartphone. nih.gov

Acetylcholinesterase Inhibition Assays for Detecting Malaoxon Activity

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govrsc.org Consequently, assays that measure the inhibition of AChE are fundamental for detecting and quantifying malaoxon's activity. doi.orgnih.gov These assays are crucial in both research and regulatory settings to understand the compound's potency and potential risks.

A widely used method for this purpose is the Ellman's method, a spectrophotometric technique that provides a quantitative measure of AChE activity. who.inttandfonline.comgoogle.comnih.gov The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. google.comnih.gov Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured by absorbance at 412 nm. tandfonline.comgoogle.comnih.gov When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduced color change. google.com This allows for the quantification of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. tandfonline.com

Research has demonstrated that the inhibition of AChE by malaoxon is concentration-dependent and increases with the duration of exposure, typically reaching a plateau after a few minutes. tandfonline.comresearchgate.net Studies comparing the inhibitory effects of malathion and its metabolites have consistently shown that malaoxon is a significantly more potent inhibitor of AChE than its parent compound, malathion. tandfonline.comfao.org For instance, the IC50 value for malaoxon has been reported to be in the micromolar range, which is several orders of magnitude lower than that of malathion. tandfonline.com

Table 1: Comparative Inhibitory Potency of Malathion and its Metabolites on Acetylcholinesterase (AChE)

| Compound | IC50 Value (M) | Relative Potency vs. Malathion | Reference |

|---|---|---|---|

| Malathion | (3.7 ± 0.2) × 10⁻⁴ | 1 | tandfonline.com |

| This compound | (2.4 ± 0.3) × 10⁻⁶ | ~154x more potent | tandfonline.com |

| Isomalathion | (3.2 ± 0.3) × 10⁻⁶ | ~116x more potent | tandfonline.com |

The sensitivity of these assays can be enhanced by pre-incubating the enzyme with the inhibitor before adding the substrate, which can lower the limit of detection by approximately an order of magnitude. tandfonline.com These assays are versatile and can be adapted for use with both free and immobilized enzymes, making them suitable for various research applications, including the screening of potential inhibitors and the study of enzyme kinetics. tandfonline.comresearchgate.net

Development of In Vitro Systems for Metabolic Pathway Elucidation

Understanding the metabolic pathways of this compound is critical for assessing its toxicokinetics and potential for bioactivation and detoxification. In vitro systems, particularly those using human liver microsomes (HLMs), have been instrumental in elucidating these pathways. doi.orgnih.govresearchgate.net HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolic conversion of malathion to its more toxic metabolite, malaoxon, through a process called oxidative desulfuration. doi.orgnih.govresearchgate.net

Studies using HLMs have shown that the formation of malaoxon is a key bioactivation step. doi.orgnih.govresearchgate.net The rate of this conversion can vary significantly among individuals, which is attributed to polymorphisms in the CYP enzymes. nih.gov Research has identified several CYP isoforms involved in malaoxon formation. At low, environmentally relevant concentrations of malathion, CYP1A2 appears to be the primary enzyme responsible for its conversion to malaoxon, with some contribution from CYP2B6. doi.orgnih.govresearchgate.net At higher concentrations, CYP3A4 plays a more significant role. doi.orgnih.govresearchgate.net

Table 2: Key Enzymes Involved in this compound Metabolism in Human Liver Microsomes

| Enzyme Family | Specific Isoform(s) | Role in Metabolism | Substrate Concentration Dependence | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2B6 | Bioactivation (Malathion → Malaoxon) | Predominant at low concentrations | doi.orgnih.govresearchgate.net |

| Cytochrome P450 (CYP) | CYP3A4 | Bioactivation (Malathion → Malaoxon) | More relevant at high concentrations | doi.orgnih.govresearchgate.net |

| Carboxylesterases | Not specified | Detoxification (Hydrolysis of malathion and malaoxon) | Competes with CYP-mediated activation | fao.orgresearchgate.net |

The development of these in vitro systems allows for a detailed investigation of the kinetics of these metabolic reactions, including the determination of Michaelis-Menten constants (Km) and maximal reaction velocities (Vmax). doi.orgnih.gov This information is invaluable for understanding inter-individual variability in susceptibility to malathion toxicity and for developing more accurate risk assessment models. doi.orgnih.govresearchgate.net

Computational Chemistry and Modeling Approaches

Quantum Mechanical and Molecular Mechanics Studies on Reaction Pathways

Computational chemistry, particularly quantum mechanics (QM) and molecular mechanics (MM), provides powerful tools to investigate the reaction pathways of this compound at an atomic level. nih.govacs.org These methods can be used to model the interactions between this compound and its biological targets, such as AChE, and to elucidate the mechanisms of its formation and degradation. nih.govacs.org

QM/MM simulations can be employed to study the enzymatic reactions involved in both the activation of malathion to malaoxon and the inhibition of AChE by malaoxon. nih.govacs.org These hybrid methods treat the most chemically active part of the system (e.g., the active site of the enzyme and the substrate) with the high accuracy of quantum mechanics, while the rest of the system is described by the more computationally efficient molecular mechanics. acs.org This approach allows for the simulation of large biological systems while still capturing the electronic details of the chemical reactions.

These computational studies can provide insights into the transition states and reaction intermediates, which are often difficult to observe experimentally. nih.gov For example, QM/MM studies can be used to calculate the energy barriers for different reaction steps, helping to identify the most favorable reaction pathways. acs.org This information is crucial for understanding the catalytic mechanisms of the enzymes involved and for designing potential antidotes or more selective pesticides. Furthermore, computational methods can be used to explore how changes in the chemical structure of the pesticide or mutations in the enzyme can affect the reaction rates and binding affinities. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzymatic Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound, QSAR models can be developed to predict the inhibitory potency of related organophosphate compounds against AChE based on their molecular descriptors. nih.gov

These models are built using a dataset of compounds with known AChE inhibitory activities. nih.gov For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as its electronic properties, size, shape, and hydrophobicity. nih.gov Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity and to build a predictive model. nih.gov

A successful QSAR model can be used to:

Predict the toxicity of new or untested organophosphate compounds.

Identify the key structural features that are responsible for high inhibitory potency.

Guide the design of new pesticides with improved safety profiles.

For organophosphates, descriptors such as the HOMO-LUMO energy gap have been found to be significant in predicting their binding affinity to AChE. nih.gov The development of robust and validated QSAR models requires a diverse and high-quality dataset and is an active area of research for improving the risk assessment of pesticides. nih.gov

Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) Modeling for Disposition and Enzyme Inhibition Research

Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) models are sophisticated mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body and link these processes to its toxic effect. epa.govregulations.govwjpsronline.com For this compound, PBPK-PD models are used to predict the time course of its concentration in different tissues and the resulting inhibition of AChE. epa.govregulations.gov

These models are constructed based on the physiological and biochemical parameters of the species of interest, such as organ volumes, blood flow rates, and enzyme kinetics. epa.gov They can incorporate data from in vitro studies, such as the metabolic rates of malathion and malaoxon determined in human liver microsomes, to make predictions about the in vivo situation. epa.gov

PBPK-PD models offer several advantages over traditional dosimetry approaches:

They can be used to extrapolate from high-dose animal studies to low-dose human exposures. epa.gov

They can account for differences in physiology and metabolism between different species and life stages (e.g., children vs. adults). epa.govregulations.govuseforesight.io

They can be used to simulate the effects of different routes of exposure (e.g., oral, dermal, inhalation). regulations.gov

The U.S. Environmental Protection Agency (EPA) has utilized PBPK-PD models to refine the human health risk assessment for malathion. regulations.govuseforesight.io These models provide a more realistic estimation of human toxicity by predicting the degree of AChE inhibition in different age groups under various exposure scenarios, thereby reducing the uncertainty in risk assessment. regulations.govwjpsronline.comuseforesight.io

Comparative Biochemical and Environmental Dynamics of S Malaoxon

Comparisons with Parent Compound Malathion (B1675926) and Related Organophosphates

The transformation of the organophosphorothioate insecticide malathion into its more potent metabolite, (S)-malaoxon, represents a critical bioactivation step that significantly alters its interaction with biological systems and its environmental behavior. This section explores the comparative dynamics between this compound, its parent compound malathion, and other related organophosphates, focusing on their enzymatic selectivity, kinetic parameters, and environmental persistence.

Differential Enzymatic Selectivity and Kinetic Parameters

This compound exhibits markedly different enzymatic selectivity and kinetic parameters compared to its parent compound, malathion. The primary target for both compounds is the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals. orst.edunih.gov However, malathion itself is a poor inhibitor of AChE. Its toxicity is primarily due to its metabolic conversion to malaoxon (B1675925), a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Malaoxon is a significantly more potent inhibitor of AChE. nih.gov This bioactivation is a key determinant of malathion's toxicity. orst.edu

The inhibitory potency of organophosphates is often quantified by the bimolecular inhibition constant (kᵢ), which reflects the rate of enzyme inactivation. Studies comparing various organophosphates have demonstrated significant differences in their kᵢ values for AChE. For instance, in a comparison of several organophosphates, chlorpyrifos-oxon was found to have the highest molecular rate constant for inhibiting AChE from various sources, including human erythrocytes and rat and mouse brain tissue. nih.gov While specific kinetic data for the (S)-enantiomer of malaoxon is limited in the provided search results, the general principle holds that the oxon form is a much more potent inhibitor than the thion form. nih.gov Research on bovine erythrocyte AChE revealed that the concentration of malaoxon required to achieve 50% enzyme inhibition (IC₅₀) was two orders of magnitude lower than that of malathion. tandfonline.com Specifically, the IC₅₀ for malaoxon was (2.4 ± 0.3) x 10⁻⁶ M, compared to (3.7 ± 0.2) x 10⁻⁴ M for malathion. tandfonline.com

Furthermore, stereoselectivity plays a crucial role in the inhibitory potential of malaoxon. Studies have shown that the (R)-enantiomer of malaoxon is a more potent inhibitor of AChE from rat brain and human erythrocytes than the (S)-enantiomer. core.ac.uk This highlights the importance of considering the specific stereoisomer when evaluating the biochemical effects of chiral organophosphates.

The table below summarizes the comparative inhibitory concentrations of malathion and malaoxon on bovine erythrocyte acetylcholinesterase.

Table 1: Comparative IC₅₀ Values for AChE Inhibition

| Compound | IC₅₀ (M) |

|---|---|

| Malathion | (3.7 ± 0.2) x 10⁻⁴ |

| Malaoxon | (2.4 ± 0.3) x 10⁻⁶ |

Data sourced from studies on bovine erythrocyte acetylcholinesterase. tandfonline.com

Comparative Environmental Persistence and Degradation Profiles

The environmental fate of this compound also differs from that of its parent compound, malathion. While both compounds are subject to degradation in the environment, their stability and degradation pathways are influenced by factors such as pH, temperature, and microbial activity. orst.eduepa.gov

Malathion can be degraded in the environment through hydrolysis, biodegradation, and photolysis. who.int Hydrolysis is particularly significant at alkaline pH levels. epa.govcdc.gov For instance, the half-life of malathion in water is approximately 1.65 days at pH 8.16, but extends to 17.4 days at pH 6.0. orst.edu In soil, malathion's half-life is generally short, ranging from 1 to 17 days, with microbial degradation being a major route of dissipation. orst.edu

Malaoxon is generally less stable than malathion. orst.edu Its hydrolysis rates are more rapid than those of malathion, particularly at higher pH. epa.gov The half-life of malaoxon in water is 32 days at pH 5, but only 0.16 days at pH 9. epa.gov In soil, malaoxon is considered a minor metabolite of malathion and can be quickly degraded to non-toxic products. orst.edu The aerobic soil metabolism half-life for malaoxon is less than one day, which is similar to that of malathion. epa.gov

The formation of malaoxon from malathion can occur through environmental degradation, especially on hard, dry surfaces and in dry soils. orst.edu Photolysis can also contribute to the transformation of malathion to malaoxon. epa.gov Despite its faster degradation, the transient presence of the more toxic malaoxon in the environment is a significant consideration in risk assessments. epa.gov

The table below presents a comparison of the hydrolysis half-lives of malathion and malaoxon at different pH levels.

Table 2: Comparative Hydrolysis Half-Lives of Malathion and Malaoxon

| Compound | pH 5 | pH 7 | pH 9 |

|---|---|---|---|

| Malathion | 107 days | 6.21 days | 0.5 days |

| Malaoxon | 32 days | - | 0.16 days |

Data compiled from various sources. epa.gov

Inter-Species Differences in Malaoxon Metabolism and Enzyme Sensitivity (Research Models)

The metabolism and sensitivity to this compound vary significantly across different species, which is a critical factor in understanding its selective toxicity. These differences are largely attributed to variations in the activity of metabolic enzymes and the sensitivity of the target enzyme, acetylcholinesterase.

Variability in Metabolic Enzyme Activities (e.g., Carboxylesterases, P450s) Across Model Organisms

The detoxification of malathion and malaoxon is primarily carried out by carboxylesterases, which hydrolyze the ester linkages to produce less toxic metabolites. nih.gov The activity of these enzymes varies considerably among species. Mammals and birds generally exhibit higher carboxylesterase activity compared to insects, which contributes to their lower susceptibility to malathion. orst.edu In humans, the liver has the highest carboxylesterase activity. orst.edu

Cytochrome P450 (CYP) enzymes are responsible for the bioactivation of malathion to malaoxon. nih.govresearchgate.net In human liver microsomes, the formation of malaoxon is catalyzed by different CYP isoforms depending on the malathion concentration. At low concentrations, CYP1A2 and, to a lesser extent, CYP2B6 are the primary enzymes involved, while CYP3A4 plays a more significant role at higher concentrations. researchgate.netnih.gov The activity of these enzymes can vary significantly among individuals, leading to inter-individual differences in susceptibility to malathion toxicity. nih.gov

In contrast to mammals, some insect species have developed resistance to malathion through enhanced metabolism. For example, some resistant housefly strains have been shown to degrade malaoxon oxidatively at a much higher rate than susceptible strains. nih.gov Similarly, certain mosquito species have demonstrated resistance through increased carboxylesterase activity that rapidly metabolizes malathion. who.int

Research on different animal models has revealed significant inter-species differences in the sensitivity of brain AChE to organophosphate inhibition. For example, fish are generally more sensitive to malathion and malaoxon than rodents. nih.gov This is partly due to lower carboxylesterase activity in fish, leading to less efficient detoxification. nih.gov Interestingly, while rodent brain AChE is more sensitive to inhibition by paraoxon (B1678428) (the active metabolite of parathion) than fish brain AChE, the same is not true for malaoxon, suggesting that factors other than target site sensitivity, such as metabolic differences, are more critical for the species-selective toxicity of malathion. nih.gov

The table below highlights the variability in dermal absorption of malathion across different species, which can influence the internal dose of the parent compound available for conversion to malaoxon.

Table 3: Comparative Dermal Absorption of Malathion in Different Species

| Species | Dermal Absorption (%) |

|---|---|

| Human | 0.2 - 8.2 |

| Rat | 6 |

| Pig (in vitro) | 15.5 |

| Rabbit | 64.6 |

Data sourced from Health Canada assessments. canada.ca

Research on Resistance Mechanisms Involving Enhanced Malaoxon Degradation

Insecticide resistance is a significant challenge in pest control, and enhanced degradation of malaoxon is a key mechanism. In many resistant insect populations, this is achieved through either quantitative or qualitative changes in detoxification enzymes, particularly carboxylesterases. researchgate.net

A quantitative increase in carboxylesterases, where the enzyme is overproduced, can lead to broader resistance against various insecticides. researchgate.net In some cases, these amplified esterases sequester the toxic malaoxon without metabolizing it. who.int For example, certain resistant strains of Culex quinquefasciatus and Culex tritaeniorhynchus possess elevated levels of esterases that bind to malaoxon. who.int

Qualitative changes involve mutations in the carboxylesterase enzyme that increase its efficiency in hydrolyzing malathion or malaoxon. researchgate.net For instance, a malathion-resistant strain of the red flour beetle, Tribolium castaneum, was found to have a qualitatively different malathion carboxylesterase (MCE) that hydrolyzed malathion faster than the enzyme from susceptible beetles. nih.gov This specific MCE also showed a greater affinity for malathion compared to other substrates. nih.gov Similarly, malathion-specific resistance in a strain of Anopheles stephensi was correlated with higher levels of MCE activity. biodiversitylibrary.org

Research in the oriental fruit fly, Bactrocera dorsalis, has identified two overexpressed α-esterase genes, BdCarE4 and BdCarE6, that confer resistance to malathion by detoxifying it. nih.gov In some resistant housefly strains, in vitro studies have shown that they can degrade malaoxon oxidatively at a rate ten times higher than susceptible strains, with the primary metabolite being malaoxon α-monocarboxylic acid. nih.gov

Synergistic and Antagonistic Interactions with Other Environmental Contaminants

The toxicity of this compound can be influenced by the presence of other environmental contaminants, leading to synergistic or antagonistic interactions. These interactions can occur at the level of metabolism or at the target site.

Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. This can happen if one chemical inhibits the detoxification of another. For example, impurities in commercial malathion formulations can inhibit carboxylesterases, the enzymes responsible for degrading both malathion and malaoxon. researchgate.netnih.gov This inhibition leads to a dramatic increase in the formation and persistence of the more toxic malaoxon. researchgate.netnih.gov

Studies on mixtures of organophosphate insecticides have often shown additive toxicity, where the combined effect is the sum of the individual effects. orst.edu In an in-vitro study, a mixture of several carbamate (B1207046) and organophosphate insecticides, including malaoxon, resulted in an additive decrease in AChE activity in chinook salmon olfactory gland extracts. epa.gov However, some studies have reported synergistic or antagonistic effects depending on the specific chemicals, their ratios, and the species being tested. epa.gov

Antagonism, where the combined effect is less than the sum of the individual effects, can also occur. For instance, in a study on the inhibition of bovine erythrocyte AChE by simultaneous exposure to malaoxon and isomalathion (B127745) (another toxic impurity in malathion), an additive effect was observed at lower concentrations, but an antagonistic effect was seen at higher concentrations. tandfonline.comresearchgate.net Antagonistic effects have also been observed among malathion, malaoxon, and penconazole (B33189) enantiomers. researchgate.net

The interaction between pesticides and other classes of environmental contaminants, such as heavy metals, can also be complex. nih.gov The presence of other chemicals can alter the metabolism and toxicity of organophosphates, highlighting the importance of considering chemical mixtures in environmental risk assessment. epa.gov

The table below provides examples of observed interactions between malaoxon and other compounds.

Table 4: Examples of Interactions Between Malaoxon and Other Compounds

| Interacting Compounds | Observed Effect | Organism/System |

|---|---|---|

| Malaoxon and Isomalathion | Additive (low conc.), Antagonistic (high conc.) | Bovine Erythrocyte AChE |

| Malaoxon, Malathion, and Penconazole enantiomers | Antagonistic | Daphnia magna |

| Malaoxon and other OP/Carbamate insecticides | Additive | Chinook Salmon Olfactory Gland Extracts |

Data compiled from various sources. tandfonline.comepa.govresearchgate.net

Co-exposure Effects on Malaoxon Metabolism and Enzyme Inhibition

The metabolism of malathion to its more toxic oxygen analog, malaoxon, and the subsequent inhibition of acetylcholinesterase (AChE), the primary target enzyme, can be significantly influenced by concurrent exposure to other compounds. This is particularly relevant in real-world scenarios where organisms are often exposed to a mixture of pesticides and other chemicals.

Co-exposure can lead to synergistic or antagonistic effects on the toxicity of this compound. For instance, impurities present in technical-grade malathion formulations, such as isomalathion, are potent inhibitors of carboxylesterases. doi.org These enzymes are crucial for the detoxification of malathion. nih.gov Inhibition of carboxylesterases shunts the metabolism of malathion towards the bioactivation pathway, which is catalyzed by cytochrome P450 (CYP450) enzymes, leading to increased production of malaoxon and enhanced toxicity. doi.org

Studies have demonstrated that co-exposure to different organophosphate pesticides can result in additive or even synergistic inhibition of AChE. For example, the simultaneous exposure of AChE to malaoxon and isomalathion can lead to an additive inhibitory effect at lower concentrations. researchgate.netresearchgate.net However, at higher concentrations, an antagonistic effect has been observed. researchgate.netresearchgate.net

The interaction with other pesticides is not limited to those within the same chemical class. For example, triorthotolyl phosphate (B84403) (TOTP) has been shown to potentiate the toxicity of malaoxon. ebm-journal.org This potentiation is linked to the inhibition of liver carboxylesterases. ebm-journal.org Interestingly, the potentiation of malaoxon toxicity by TOTP increased even after maximal inhibition of carboxylesterase activity was reached, suggesting the involvement of other mechanisms, such as the inhibition of malaoxon binding in the liver. ebm-journal.org